2-Allylanisole

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 2-Allylanisole were not found in the search results, it’s worth noting that metallocene-catalyzed polymerization has been used in the synthesis of related compounds3.Molecular Structure Analysis

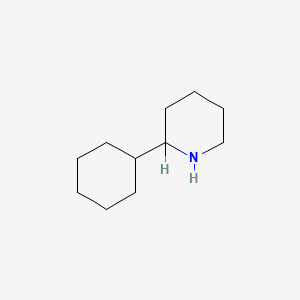

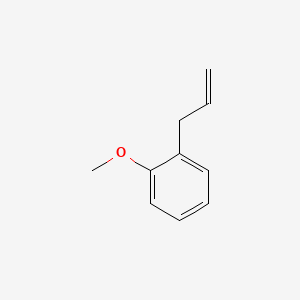

The molecular structure of 2-Allylanisole consists of a benzene ring substituted with a methoxy group and an allyl group4. It has an average mass of 148.202 Da and a mono-isotopic mass of 148.088821 Da2.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Allylanisole were not found in the search results. However, it’s known that many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times5.Physical And Chemical Properties Analysis

2-Allylanisole has a density of 0.9±0.1 g/cm3, a boiling point of 198.9±9.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C2. It also has a flash point of 70.9±8.0 °C2.Aplicaciones Científicas De Investigación

Electrochemical Polymerization

2-Allylanisole has been explored in the field of electrochemical polymerization. Research by Cihaner et al. (2001) investigated the polymerization of 4-allylanisole, a derivative of 2-allylanisole, in acetonitrile using different electrolytes. This polymerization process resulted in insoluble polymer films with very low conductivity, along with low molecular weight polymers. The study provided insights into the temperature effects on polymerization rates and characterized the polymers using NMR and FTIR spectra (Cihaner, Testereci, & Önal, 2001).

Propylene Polymerization and Synthesis of End-Capped Oligomers

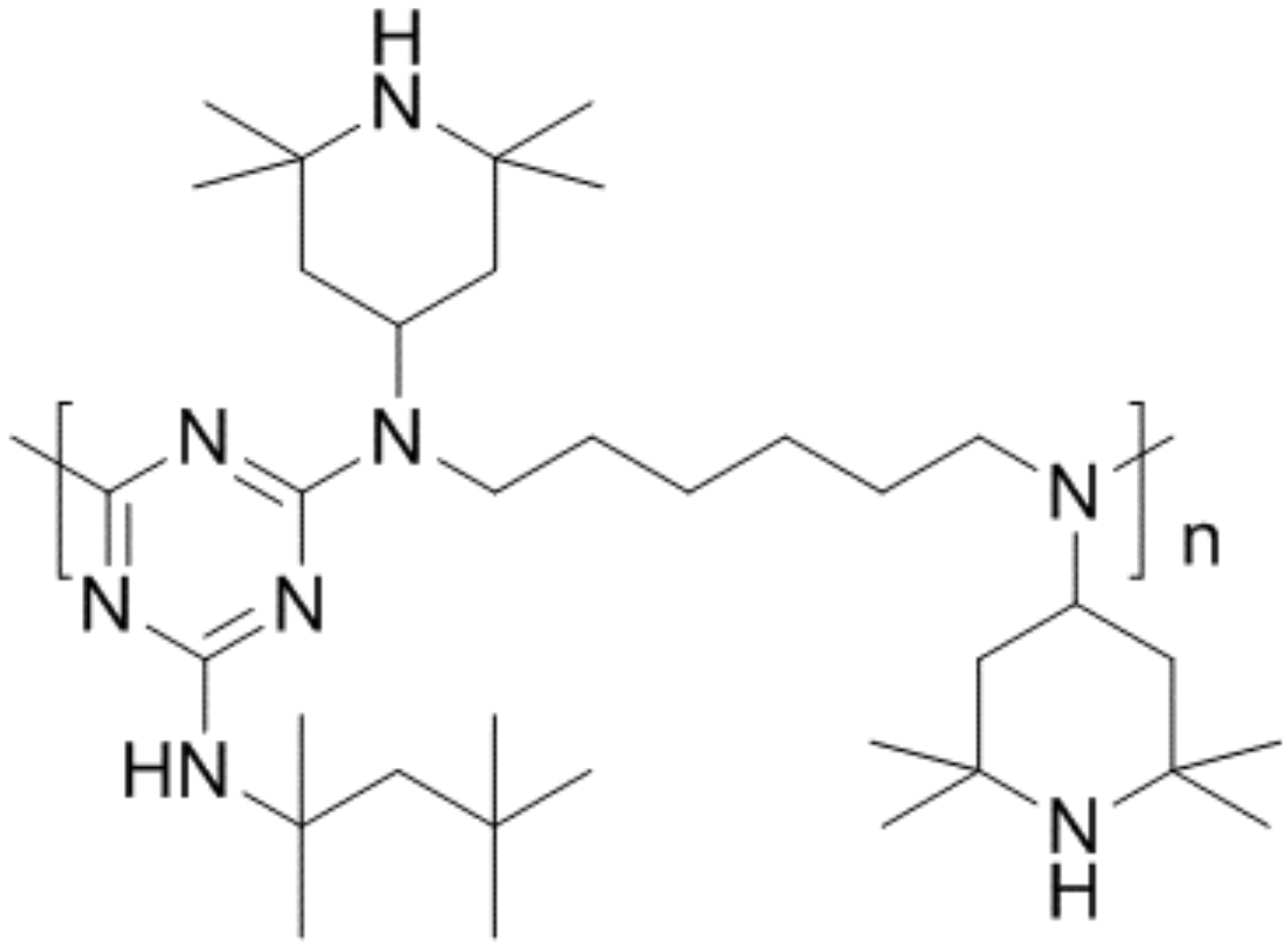

Atiqullah et al. (2008) discussed the role of allylanisole in metallocene-catalyzed propylene polymerization. The study demonstrated that allylanisole acted as an in situ chain transfer agent in the polymerization process, leading to the synthesis of end-capped oligomers. This revealed the potential of allylanisole in controlling molecular weight and end-group functionality in polypropylene synthesis (Atiqullah, Akhtar, Tinkl, & Ahmed, 2008).

Photoproducts Modification in Cyclodextrin Inclusion Complexes

Monti et al. (2005) examined how the distribution of photoproducts from 2-allylanisole was altered when included in cyclodextrin cavities. The inclusion significantly modified the photochemical behavior of 2-allylanisole, highlighting its potential in modifying the photochemical properties of various compounds (Monti et al., 2005).

Extraction and Determination in Food Products

Siano et al. (2003) developed a method for the extraction and determination of 4-allylanisole in food products. This study is relevant for understanding the presence and quantity of allylanisole derivatives in various food items, demonstrating its application in food quality control and safety (Siano, Ghizzoni, Gionfriddo, Colombo, Servillo, & Castaldo, 2003).

Insect Behavior Modification

Haack et al. (2004) investigated the effects of 4-allylanisole on the behavior of the pine shoot beetle, Tomicus piniperda. The study found that allylanisole significantly reduced beetle attraction to baited traps, suggesting its potential use in pest management strategies (Haack, Lawrence, Petrice, & Poland, 2004).

Oleoresin Characterization in Loblolly Pines

Strom et al. (2002) explored the oleoresin characteristics of loblolly pines, particularly focusing on the concentration of 4-allylanisole. The study provided insights into the role of 4-allylanisole in the tree's resistance to beetle attack, highlighting its significance in the ecological interactions of forest ecosystems (Strom, Goyer, Ingram, Boyd, & Lott, 2002).

Safety And Hazards

While specific safety and hazard information for 2-Allylanisole was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound.

Direcciones Futuras

The future directions of 2-Allylanisole research and applications are not clearly defined in the search results. However, given its presence in essential oils, potential areas of interest could include its role in flavor and fragrance industries, as well as potential medicinal applications.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.

Propiedades

IUPAC Name |

1-methoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCINBJDCXBFCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190468 | |

| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allylanisole | |

CAS RN |

3698-28-0 | |

| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3698-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)